molecular formula C23H28O6 B14760426 6'-Hydroxy-7'-ethoxybergamottin

6'-Hydroxy-7'-ethoxybergamottin

Cat. No.: B14760426
M. Wt: 400.5 g/mol
InChI Key: CJQYULOPIOIXTA-XMUSRXTASA-N
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Description

6’-Hydroxy-7’-ethoxybergamottin is a natural coumarin compound isolated from the peels of Citrus maxima. It is known for its unique chemical structure and potential biological activities. The molecular formula of 6’-Hydroxy-7’-ethoxybergamottin is C23H28O6, and it has a molecular weight of 400.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

6’-Hydroxy-7’-ethoxybergamottin can be synthesized through various synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This reaction is followed by further modifications to introduce the ethoxy and hydroxy groups at the appropriate positions.

Industrial Production Methods

Industrial production of 6’-Hydroxy-7’-ethoxybergamottin typically involves extraction from the peels of Citrus maxima. The extraction process includes solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxy-7’-ethoxybergamottin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of 6’-Hydroxy-7’-ethoxybergamottin, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6’-Hydroxy-7’-ethoxybergamottin has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard and high-purity natural product in various chemical studies.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research has shown that 6’-Hydroxy-7’-ethoxybergamottin may have potential therapeutic applications in the treatment of various diseases.

    Industry: The compound is used in the development of functional foods and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 6’-Hydroxy-7’-ethoxybergamottin involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may interact with key enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects.

Comparison with Similar Compounds

6’-Hydroxy-7’-ethoxybergamottin can be compared with other similar compounds, such as:

  • 6’-Hydroxy-7’-methoxybergamottin
  • 6’,7’-Dihydroxybergamottin
  • Isoimperatorin

These compounds share similar structural features but differ in their specific functional groups and biological activities . The presence of the ethoxy group in 6’-Hydroxy-7’-ethoxybergamottin distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

4-[(E,6R)-7-ethoxy-6-hydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C23H28O6/c1-5-28-23(3,4)20(24)8-6-15(2)10-12-27-22-16-7-9-21(25)29-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20,24H,5-6,8,12H2,1-4H3/b15-10+/t20-/m1/s1

InChI Key

CJQYULOPIOIXTA-XMUSRXTASA-N

Isomeric SMILES

CCOC(C)(C)[C@@H](CC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O

Canonical SMILES

CCOC(C)(C)C(CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O

Origin of Product

United States

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